5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
Properties
IUPAC Name |
5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O2/c1-8-3-4-10(5-9(8)2)11-6-13(16(17,18)19)22-14(20-11)7-12(21-22)15(23)24/h3-7H,1-2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBLGRDYDFDPRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization to Form Pyrazolo[1,5-a]pyrimidine Core
- Starting from 3-aminopyrazole derivatives, condensation with β-dicarbonyl compounds or their equivalents under acidic or basic conditions leads to the fused pyrazolo[1,5-a]pyrimidine ring system.
- For example, pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives have been synthesized by reacting pyrazole-3-carboxylic acid with amidines or related reagents under reflux in polar solvents such as ethanol or DMF.
Introduction of the Trifluoromethyl Group
- The 7-position trifluoromethyl group can be introduced by:
- Using trifluoromethylated β-dicarbonyl precursors in the cyclization step.
- Electrophilic trifluoromethylation reagents such as Togni’s reagent or Ruppert–Prakash reagent (TMSCF3) under catalytic conditions.
- This step is critical for enhancing the compound’s lipophilicity and metabolic stability.
Attachment of the 5-(3,4-Dimethylphenyl) Substituent
- The 3,4-dimethylphenyl group is typically introduced via:
- Suzuki-Miyaura cross-coupling of a halogenated pyrazolo[1,5-a]pyrimidine intermediate with 3,4-dimethylphenylboronic acid.
- Alternatively, direct condensation of 3,4-dimethylbenzaldehyde derivatives with appropriate pyrazole intermediates.
- This step requires palladium catalysts and bases such as K2CO3 in solvents like DMF or toluene at elevated temperatures.
Installation of the Carboxylic Acid Group at Position 2
- The carboxylic acid at the 2-position is introduced by:
- Oxidation of methyl or aldehyde precursors using oxidants like KMnO4 or CrO3.
- Hydrolysis of ester intermediates under acidic or basic conditions.
- Alternatively, direct carboxylation of a suitable organometallic intermediate (e.g., lithiation followed by CO2 quenching) can be employed.
Representative Synthetic Scheme (Hypothetical)
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 3-Aminopyrazole + β-dicarbonyl compound, reflux in ethanol | Cyclization to pyrazolo[1,5-a]pyrimidine core | 70-85 | Base or acid catalysis |
| 2 | Trifluoromethylation reagent (e.g., TMSCF3), Pd catalyst, base | Introduction of 7-trifluoromethyl group | 60-75 | Requires inert atmosphere |
| 3 | Halogenated intermediate + 3,4-dimethylphenylboronic acid, Pd(PPh3)4, K2CO3, DMF, 80-100°C | Suzuki coupling to attach 3,4-dimethylphenyl | 65-80 | Purification by chromatography |
| 4 | Oxidation (KMnO4) or ester hydrolysis (NaOH, H2O) | Formation of 2-carboxylic acid | 70-90 | Controlled conditions to avoid overoxidation |
Experimental Findings and Optimization
- Hydrothermal synthesis under mild conditions has been reported for related pyrazolo[1,5-a]pyrimidine carboxylates, yielding crystalline products suitable for structural analysis.
- The coordination chemistry of related compounds suggests that the carboxylic acid group is stable under mild hydrothermal and reflux conditions.
- Cross-coupling reactions require careful control of temperature and catalyst loading to maximize yield and minimize side reactions.
- Trifluoromethylation efficiency depends on the reagent and solvent system; polar aprotic solvents and copper or palladium catalysts improve yields.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols. Substitution reactions can result in a wide range of derivatives depending on the nucleophile used .
Scientific Research Applications
Chemical Profile
- IUPAC Name : 5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- Molecular Formula : C16H12F3N3O2
- CAS Number : 848436-25-9
- Molecular Weight : 335.29 g/mol
Anticancer Properties
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives, including 5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, as effective anticancer agents. These compounds have demonstrated:
- Inhibition of Cancer Cell Proliferation : The compound has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, in MCF-7 breast cancer cells, it was found to significantly reduce tumor growth and induce DNA fragmentation .
- Target Selectivity : This compound exhibits selective inhibition against key targets involved in cancer progression such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor). Studies indicate that it can act as a dual inhibitor with IC50 values ranging from 0.3 to 24 µM across different targets .
Mechanistic Insights
The mechanism of action for this compound involves binding to specific protein targets that are crucial for cancer cell survival and proliferation. Molecular docking studies have elucidated the binding modes of the compound with various kinases, suggesting a multitarget approach to cancer treatment .
Applications in Other Therapeutic Areas
Beyond oncology, the compound's structure suggests potential applications in other areas:
- Antiparasitic and Antifungal Activities : Similar compounds within the pyrazolo[1,5-a]pyrimidine class have shown efficacy against parasitic and fungal infections. The structural features may provide a scaffold for developing new treatments in these areas .
- Neurological Disorders : Research indicates that modifications of pyrazolo[1,5-a]pyrimidine derivatives could lead to new therapies for neurodegenerative diseases due to their ability to modulate neurotransmitter systems.
Several studies have documented the effects and potential applications of this compound:
- In Vitro Studies : In vitro analyses have shown that this compound can effectively inhibit cancer cell lines with significant potency compared to standard treatments.
- Mechanistic Studies : Research involving molecular docking has provided insights into how this compound interacts with its targets at a molecular level, paving the way for future drug design efforts aimed at enhancing its efficacy and selectivity.
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. These compounds often act as inhibitors of enzymes or receptors, thereby modulating biological processes. For example, some derivatives of pyrazolo[1,5-a]pyrimidines are known to inhibit kinases, which play a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
Substituent Variations at Position 5
The substituent at position 5 modulates electronic and steric effects, influencing binding affinity and pharmacokinetics. Key analogs include:
Key Insight : The 3,4-dimethylphenyl group in the target compound balances lipophilicity and steric hindrance, while dichlorophenyl () or thienyl () substituents may enhance target selectivity in specific biological contexts.
Substituent Variations at Position 7
The -CF₃ group is a hallmark of metabolic stability. Analogs with alternative fluorinated groups include:
Key Insight : The -CF₃ group offers a compromise between synthetic feasibility (e.g., higher yields in ) and biological activity, whereas pentafluoroethyl () may improve target engagement in hydrophobic pockets.
Functional Group Modifications at Position 2
The carboxylic acid group is critical for solubility and binding. Variations include:
Key Insight : Carboxylic acid derivatives are preferred for oral bioavailability, while hydrazides () or amides () may enhance target-specific interactions.
Biological Activity
5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₆H₁₁F₃N₃O₂
- Molecular Weight : 353.73 g/mol
- CAS Number : 848436-24-8
This compound exhibits biological activity primarily through its interaction with various molecular targets involved in cellular signaling pathways. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.
Biological Activity Overview
Research indicates that 5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid demonstrates significant anti-cancer properties:
- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer) with IC₅₀ values significantly lower than traditional chemotherapeutics like 5-Fluorouracil (5-FU) .
- Selectivity for Cancer Cells : The compound exhibits a nearly 20-fold selectivity for cancerous cells over non-cancerous cells, indicating its potential as a targeted therapy .
Pharmacokinetics
Pharmacokinetic studies reveal the following characteristics:
- Oral Bioavailability : Approximately 31.8% following oral administration.
- Clearance Rate : 82.7 ± 1.97 mL/h/kg post intravenous administration .
Case Studies
- MDA-MB-231 Cell Line Study :
- Comparative Study with 5-FU :
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications to the pyrazolo-pyrimidine scaffold can significantly alter biological activity. The presence of the trifluoromethyl group is crucial for enhancing potency against specific targets involved in tumor growth and metastasis.
| Modification | Effect on Activity |
|---|---|
| Trifluoromethyl Group | Increased lipophilicity and potency |
| Dimethylphenyl Substituent | Enhanced selectivity for cancer cells |
Safety Profile
Toxicological assessments have indicated that the compound does not exhibit acute toxicity in animal models at concentrations up to 2000 mg/kg, suggesting a favorable safety profile for further development .
Q & A
Q. What are the recommended methods for synthesizing 5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid?
A multi-step synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors such as aminopyrazoles and β-keto esters. The trifluoromethyl group is introduced using trifluoromethylation reagents (e.g., Togni’s reagent) under controlled conditions. Final carboxylation at the 2-position is achieved via hydrolysis of ester intermediates. Reaction optimization includes solvent selection (e.g., DMF or ethanol), temperature control (80–120°C), and catalysts like Pd for cross-coupling steps .
Q. How can the purity and structural integrity of this compound be validated?
Use a combination of:
- HPLC/MS : To confirm molecular weight and purity (>95%).
- NMR (¹H/¹³C) : To verify substituent positions and aromatic proton environments.
- Single-crystal X-ray diffraction : For absolute configuration determination, as demonstrated for structurally analogous pyrazolo[1,5-a]pyrimidines .
- Elemental analysis : To validate stoichiometry (C, H, N content) .
Q. What solvent systems are optimal for solubility in biological assays?
The compound exhibits limited aqueous solubility due to its hydrophobic trifluoromethyl and dimethylphenyl groups. Use DMSO for stock solutions (≤10 mM) and dilute in PBS or cell culture media with ≤0.1% Tween-80 to prevent aggregation. Solubility can be enhanced via salt formation (e.g., sodium carboxylate) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Core modifications : Replace the 3,4-dimethylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess electronic effects.
- Trifluoromethyl substitution : Compare with difluoromethyl or methyl analogs to evaluate hydrophobic/hydrophilic balance.
- Carboxylic acid bioisosteres : Test ester, amide, or sulfonamide derivatives for improved membrane permeability .
- In silico docking : Use molecular dynamics simulations to predict binding affinity with target enzymes (e.g., kinases) .
Q. What experimental strategies resolve contradictions in enzyme inhibition data?
- Dose-response curves : Confirm IC₅₀ values across multiple replicates.
- Off-target profiling : Use kinase/phosphatase panels to rule out non-specific binding.
- Cellular thermal shift assays (CETSA) : Validate target engagement in live cells.
- Metabolite analysis : Check for in situ hydrolysis of the carboxylic acid group, which may alter activity .
Q. How can crystallographic data inform drug design?
Crystal structures of related pyrazolo[1,5-a]pyrimidines (e.g., PDB entries) reveal planar aromatic cores that facilitate π-π stacking with kinase ATP-binding pockets. The 3,4-dimethylphenyl group occupies hydrophobic regions, while the trifluoromethyl moiety enhances van der Waals interactions. Use this data to guide substitutions for improved target selectivity .
Methodological Challenges and Solutions
Q. What techniques mitigate synthetic byproducts during cyclization?
- Microwave-assisted synthesis : Reduces reaction time and side products.
- Column chromatography : Use gradient elution (hexane/EtOAc) to separate regioisomers.
- In situ monitoring : Employ TLC or LC-MS to track reaction progress .
Q. How to address discrepancies between computational predictions and experimental bioactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
